molecular formula C22H17N3O2 B5383566 ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate

ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate

Cat. No.: B5383566
M. Wt: 355.4 g/mol
InChI Key: FPHGFYGPUJCRHO-WOJGMQOQSA-N
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Description

Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where cyanoacetamides are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates .

Chemical Reactions Analysis

Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include oxo derivatives, amines, and substituted indoles.

Scientific Research Applications

Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate involves its interaction with molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The cyano groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate can be compared with other indole derivatives such as:

Properties

IUPAC Name

ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-2-27-22(26)15-25-14-19(20-8-3-4-9-21(20)25)11-18(13-24)17-7-5-6-16(10-17)12-23/h3-11,14H,2,15H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGFYGPUJCRHO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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